![molecular formula C21H18F3NO3S B2936680 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 478245-36-2](/img/structure/B2936680.png)

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

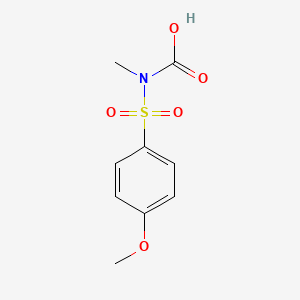

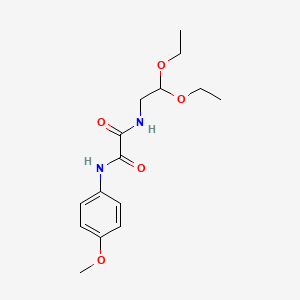

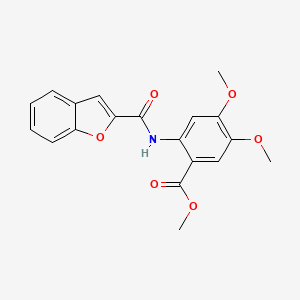

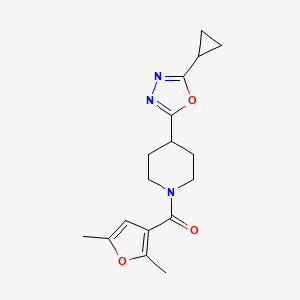

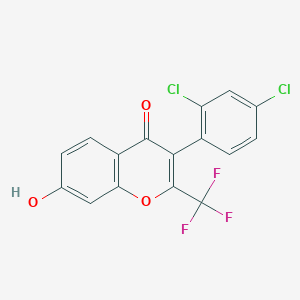

“4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine” is a chemical compound with the molecular formula C21H18F3NO3S and a molecular weight of 421.43. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

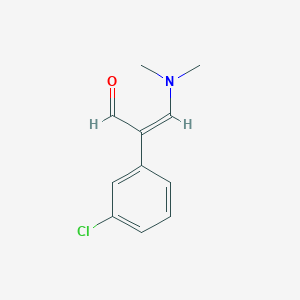

The synthesis of TFMP derivatives, including “4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine”, is a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis

The molecular structure of “4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine” includes a trifluoromethyl group and a pyridine moiety, which are thought to contribute to its biological activities .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and varied. For instance, protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of the fluorine atom and the pyridine moiety. These compounds are often used in the protection of crops from pests and in pharmaceutical applications .Wissenschaftliche Forschungsanwendungen

Synthesis and Material Properties

Soluble Fluorinated Polyamides and Polyimides : Researchers have developed new diamines containing pyridine and trifluoromethylphenyl groups for the synthesis of fluorinated polyamides and polyimides. These polymers exhibit excellent solubility in organic solvents, high thermal stability, and are capable of forming transparent, flexible films. Such materials have potential applications in electronics due to their low dielectric constants and moisture absorption, alongside high transparency and thermal stability (Xiao-Ling Liu et al., 2013).

Fluorescent Polyimides : Novel pyridine-containing aromatic diamine monomers have been synthesized for the preparation of pyridine-containing polyimides. These materials show high solubility in common organic solvents and can be cast into flexible films with excellent thermal stability. They also display strong fluorescence intensity, suggesting applications in optical materials (Mingfu Huang et al., 2012).

Poly(aryl ether ketone)s with Enhanced Properties : The development of new bisphenol monomers has led to the synthesis of aromatic poly(ether ketone)s that include pyridyl moieties and trifluoromethylphenyl side groups. These polymers are notable for their solubility in solvents, high glass transition temperatures, and excellent film-forming properties. Their low dielectric constants make them suitable for electronic applications (Xiao Li et al., 2014).

Catalysis and Chemical Reactions

Catalytic Applications : Certain pyridine derivatives serve as catalysts in chemical reactions, facilitating the synthesis of complex molecules. For example, 4-(dimethylamino)pyridine has been used to improve the yields of specific sulfonylation reactions, demonstrating the versatility of pyridine derivatives in synthetic chemistry (Liang Wen-jun, 2007).

Environmental Applications

Detoxification of Azo Dyes : The oxidation of phenolic azo dyes by enzymes like laccase, derived from sources such as Pyricularia oryzae, has been explored. This process can lead to the detoxification of azo dyes, suggesting an environmental application in the treatment of dye-contaminated wastewater (M. Chivukula & V. Renganathan, 1995).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-[3-(trifluoromethyl)phenoxy]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO3S/c1-13-7-9-18(10-8-13)29(26,27)19-14(2)11-15(3)25-20(19)28-17-6-4-5-16(12-17)21(22,23)24/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWVSEUYDFQNLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2936597.png)

![N-(1-cyanocyclopentyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2936598.png)

![2-amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936609.png)

![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2936612.png)